molecular formula C8H17F B1361355 1-Fluorooctane CAS No. 463-11-6

1-Fluorooctane

Cat. No.: B1361355
CAS No.: 463-11-6
M. Wt: 132.22 g/mol
InChI Key: DHIVLKMGKIZOHF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-Fluorooctane is a non-polar compound that primarily targets other non-polar substances . Its mechanism of action involves forming weak intermolecular forces with these substances, enabling the dissolution and manipulation of these compounds in various chemical processes .

Mode of Action

This compound undergoes a C-F bond-cleavage reaction with phenyl magnesium chloride to give n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to give corresponding octyl iodides and trimethylsilyl fluoride .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific non-polar targets it interacts with. For instance, its reaction with phenyl magnesium chloride results in the formation of n-octylbenzene , which could have various effects depending on the context of the reaction.

Action Environment

Environmental factors such as temperature, pH, and the presence of other non-polar substances can influence the action, efficacy, and stability of this compound. For example, its reactivity with trimethylsilyl iodide is described as rapid , suggesting that it may be sensitive to changes in temperature or other conditions that affect reaction rates.

Preparation Methods

1-Fluorooctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with hydrogen fluoride in the presence of a catalyst. Another method includes the fluorination of octyl halides using reagents such as silver fluoride or antimony trifluoride . Industrial production often employs these methods under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluorooctane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phenyl magnesium chloride and trimethylsilyl iodide. The major products formed from these reactions are n-octylbenzene and octyl iodides.

Scientific Research Applications

1-Fluorooctane has several applications in scientific research:

Comparison with Similar Compounds

1-Fluorooctane can be compared with other alkyl fluorides such as:

  • 1-Fluoroheptane
  • 1-Fluorododecane
  • 1-Fluoropentane

Compared to these compounds, this compound has a longer carbon chain than 1-Fluoroheptane and 1-Fluoropentane, but a shorter chain than 1-Fluorododecane. This difference in chain length affects its physical properties and reactivity, making it unique for specific applications .

Properties

IUPAC Name

1-fluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIVLKMGKIZOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196787
Record name Octane, 1-fluoro-
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Molecular Weight

132.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-11-6
Record name 1-Fluorooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-11-6
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Record name Octyl fluoride
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Record name 1-FLUOROOCTANE
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Record name Octane, 1-fluoro-
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Record name 1-fluorooctane
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Record name OCTYL FLUORIDE
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Synthesis routes and methods

Procedure details

A solution of 13.0 g (0.1 mole) of 1-octanol in 25 ml of methylene chloride was added dropwise to a solution of 16.1 g (0.1 mole) of diethylaminosulfur trifluoride in 60 ml methylene chloride cooled to -70° to -65°. The reaction mixture was then warmed to 25° and 50 ml of water was added. The lower organic layer was separated, dried (MgSO4) and then distilled to give 12.0 g (90%) of 1-fluorooctane as a colorless liquid: bp 42°-43° (20 mm), 19F nmr (CCl3F) δ -218.8 ppm (t, t, 1F, J = 49, 25 Hz).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-fluorooctane be synthesized using readily available fluorinating agents?

A1: While traditional methods for synthesizing organofluorine compounds often rely on harsh reagents, recent research has explored milder alternatives. One study demonstrated the synthesis of this compound through the deoxyfluorination of 1-octanol using 2,2-difluoroimidazolidine derivatives. [] These derivatives, in turn, were generated by activating sulfur hexafluoride (SF6) with N-heterocyclic carbenes (NHCs). [] This innovative approach offers a potentially more sustainable pathway for this compound production.

Q2: Beyond its use as a synthetic building block, does this compound have any other applications?

A2: Interestingly, this compound plays a role in investigating the reactivity of other fluorinated compounds. For example, it was observed as a byproduct in the photocatalytic trifluoromethylation of arenes using the greenhouse gas SF5CF3 and an iridium-based catalyst. [] The formation of this compound in this reaction suggests the involvement of sulfur tetrafluoride (SF4) as an intermediate species. [] This finding sheds light on the degradation pathway of SF5CF3 and highlights the potential of utilizing such fluorinated gases as trifluoromethyl sources.

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